PD-1-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

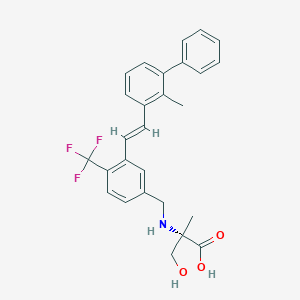

(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITARRJJJADSSAW-JYSHFMIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)/C=C/C3=C(C=CC(=C3)CN[C@@](C)(CO)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of PD-1-IN-24: A Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the small molecule inhibitor PD-1-IN-24. This document elucidates the compound's mechanism of action, presents available quantitative data, and provides detailed, representative experimental protocols for the evaluation of similar PD-1/PD-L1 axis inhibitors.

Core Mechanism of Action

This compound is an orally active small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. Identified as "compound 1" in patent WO/2021/052386, this molecule represents a therapeutic approach in immuno-oncology aimed at overcoming the limitations of monoclonal antibody-based therapies.

The primary mechanism of action for this compound is the disruption of the interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), which is frequently upregulated on the surface of tumor cells. This interaction serves as an immune checkpoint, delivering an inhibitory signal to the T-cell that suppresses its anti-tumor functions, such as proliferation, cytokine release, and cytotoxicity. By blocking the PD-1/PD-L1 binding, this compound aims to release this "brake" on the immune system, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

Quantitative Data Summary

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound. The compound has shown significant tumor growth inhibition (TGI) in syngeneic mouse models. The available data is summarized below.

| Compound | Model | Mouse Strain | Dose & Regimen | TGI (%) | Reference |

| This compound | 4T1 (Breast Cancer) | BALB/c | 15 mg/kg, PO, BID | 19.96% | |

| This compound | B16F10 (Melanoma) | - | 30 mg/kg, PO, BID | 35.59% | |

| This compound | B16F10 (Melanoma) | - | 60 mg/kg, PO, BID | 38.87% | |

| This compound | B16F10 (Melanoma) | - | 120 mg/kg, PO, BID | 47.35% |

Experimental Protocols

While the specific, detailed protocols used for the characterization of this compound are proprietary to the patent holders, this section provides representative, industry-standard methodologies for key experiments used to evaluate small molecule inhibitors of the PD-1/PD-L1 axis.

In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the ability of a test compound to disrupt the binding between PD-1 and PD-L1 proteins.

Materials:

-

Recombinant Human PD-1 Protein (e.g., with a His-tag)

-

Recombinant Human PD-L1 Protein (e.g., with a Biotin-tag)

-

Anti-His-Europium Cryptate (Eu3+) conjugate (Donor)

-

Streptavidin-XL665 (Acceptor)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Test Compound (this compound)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Methodology:

-

Prepare a serial dilution of the test compound (this compound) in assay buffer.

-

Add 2 µL of the test compound dilution to the wells of a 384-well plate. Include wells for no-inhibitor (positive control) and no-protein (negative control) controls.

-

Prepare a mix of Recombinant Human PD-L1-Biotin and Streptavidin-XL665 in assay buffer. Incubate for 30 minutes at room temperature.

-

Prepare a mix of Recombinant Human PD-1-His and Anti-His-Europium Cryptate in assay buffer. Incubate for 30 minutes at room temperature.

-

Add 4 µL of the PD-1/Donor mix to all wells.

-

Add 4 µL of the PD-L1/Acceptor mix to all wells to initiate the binding reaction.

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is proportional to the amount of PD-1/PD-L1 binding. Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Cell-Based T-Cell Activation Assay (NFAT Reporter)

This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.

Materials:

-

PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element.

-

PD-L1 aAPC Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

-

Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

-

Test Compound (this compound)

-

Luciferase detection reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Seed PD-L1 aAPC cells at an appropriate density in a 96-well plate and incubate overnight to allow adherence.

-

The next day, prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the aAPC cells and add the test compound dilutions.

-

Add the PD-1 Effector (Jurkat) cells to the wells containing the aAPC cells and test compound.

-

Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and reagents to room temperature.

-

Add the luciferase detection reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure luminescence using a plate-based luminometer.

-

Data Analysis: The luminescent signal is proportional to T-cell activation. Plot the signal against the log of the inhibitor concentration to determine the EC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol is a representative model based on the publicly available data for this compound.

Materials:

-

Female BALB/c mice (for 4T1 model) or C57BL/6 mice (for B16F10 model), 6-8 weeks old.

-

4T1 or B16F10 murine cancer cell lines.

-

Cell culture medium and supplements.

-

Vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).

-

Test Compound (this compound).

-

Calipers for tumor measurement.

Methodology:

-

Culture the selected tumor cells (4T1 or B16F10) under standard conditions.

-

On Day 0, subcutaneously implant 1 x 10^6 cells in the flank of each mouse.

-

Monitor tumor growth daily. When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound at various doses).

-

Prepare the dosing formulation of this compound in the selected vehicle.

-

Administer this compound or vehicle orally (PO) twice daily (BID) at the designated dose levels (e.g., 15, 30, 60, 120 mg/kg).

-

Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study as indicators of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Mandatory Visualizations

PD-1-IN-24: A Technical Guide to a Novel Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD-1-IN-24, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells frequently exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. While monoclonal antibodies targeting this interaction have shown significant clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.

This compound is a novel quinazoline derivative that has been identified as a highly potent inhibitor of the PD-1/PD-L1 interaction.[1] This guide serves as a comprehensive resource for researchers interested in the technical details of this compound.

Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 interaction, including quinazoline derivatives, function by binding to PD-L1 and inducing its dimerization. This induced dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor on T-cells. By preventing this interaction, the inhibitory signal is blocked, leading to the restoration of T-cell effector functions, such as cytokine production and cytotoxicity against tumor cells.

References

In Vitro Characterization of PD-1-IN-24: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-24 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction. As a key immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade immune surveillance. The development of small molecule inhibitors like this compound offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in oral bioavailability and tissue penetration. This document provides a comprehensive in vitro characterization of this compound, detailing its inhibitory activity, cellular function, and safety profile. The information presented herein is derived from the primary scientific literature, specifically the study by Wang Y, et al., published in the European Journal of Medicinal Chemistry in 2022, where this compound is identified as compound 39.

Core Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

| Parameter | Value | Assay |

| IC | 1.57 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

Table 1: Biochemical Inhibitory Activity of this compound

| Cell-Based Assay | Key Findings | Concentration Range |

| T-cell Activation (IFN-γ Secretion) | Significantly elevates IFN-γ secretion in a dose-dependent manner. | 0.082 µM - 2.222 µM |

| Cytotoxicity in PBMCs | No significant toxicity observed at concentrations effective for T-cell activation. IC | 0.003 µM - 2.22 µM |

Table 2: Cellular Activity and Cytotoxicity of this compound

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound functions by disrupting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which can be expressed on tumor cells. This interaction typically sends an inhibitory signal to the T-cell, leading to immune suppression. By blocking this interaction, this compound restores the ability of T-cells to recognize and eliminate cancer cells.

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1-His tag protein

-

Recombinant human PD-L1-Fc tag protein

-

Anti-human Fc-Europium cryptate (Eu3+)

-

Anti-6xHis-XL665

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

This compound (or other test compounds)

Workflow:

Figure 2: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.

Procedure:

-

A solution of this compound is serially diluted and added to the wells of a 384-well plate.

-

A mixture of recombinant human PD-1-His protein and anti-6xHis-XL665 is added to the wells.

-

The plate is incubated to allow for binding between the protein and the labeled antibody.

-

A mixture of recombinant human PD-L1-Fc protein and anti-human Fc-Eu3+ cryptate is then added to the wells.

-

The plate is incubated to allow for the interaction between PD-1 and PD-L1.

-

The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the PD-1/PD-L1 interaction.

-

The IC

50value is calculated from the dose-response curve.

T-cell Activation Assay (IFN-γ Secretion)

This cellular assay assesses the ability of this compound to restore T-cell effector function by measuring the secretion of interferon-gamma (IFN-γ).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Tumor cell line expressing PD-L1 (e.g., CHO-K1/hPD-L1)

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or SEB)

-

This compound

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

IFN-γ ELISA kit

-

96-well culture plates

Workflow:

Figure 3: T-cell Activation Assay Workflow.

Procedure:

-

PBMCs are isolated from healthy donor blood.

-

PD-L1 expressing tumor cells are seeded in a 96-well plate.

-

PBMCs are added to the wells containing the tumor cells.

-

A T-cell activator is added to stimulate the T-cells.

-

This compound is added at various concentrations.

-

The co-culture is incubated for 72 hours.

-

The supernatant is collected, and the concentration of IFN-γ is measured using an ELISA kit according to the manufacturer's instructions.

-

An increase in IFN-γ secretion in the presence of this compound indicates the restoration of T-cell function.

PBMC Cytotoxicity Assay

This assay evaluates the potential toxic effects of this compound on human PBMCs.

Materials:

-

Human PBMCs

-

This compound

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well culture plates

Workflow:

Figure 4: PBMC Cytotoxicity Assay Workflow.

Procedure:

-

PBMCs are seeded in a 96-well plate.

-

This compound is added to the wells at a range of concentrations.

-

The plate is incubated for 72 hours.

-

A cell viability reagent is added to each well.

-

After a short incubation, the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

The IC

50for cytotoxicity is determined from the dose-response curve.

Conclusion

This compound is a highly potent, small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 in the low nanomolar range. In vitro cellular assays demonstrate its ability to restore T-cell function, as evidenced by a dose-dependent increase in IFN-γ secretion, without inducing significant cytotoxicity in PBMCs at therapeutically relevant concentrations. These findings highlight this compound as a promising candidate for further preclinical and clinical development as an immuno-oncology agent. The detailed protocols provided in this document can serve as a guide for researchers in the field to further investigate the properties of this and similar compounds.

Unveiling the Preclinical Profile of PD-1-IN-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical data available for PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. The following sections detail the compound's in vitro activity, outline plausible experimental methodologies based on the available data, and visualize the core biological pathways and experimental workflows.

Core Data Summary

The initial preclinical evaluation of this compound has focused on its potency in disrupting the PD-1/PD-L1 axis and its functional impact on T-cell activity. The quantitative data from these early studies are summarized below.

In Vitro Potency and Cytotoxicity

| Parameter | Value | Cell Line/System | Assay Type |

| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | Not Specified |

| PBMC Cytotoxicity IC50 | 12.42 μM | Human PBMCs | CCK-8 Assay |

| Table 1: Summary of in vitro potency and cytotoxicity of this compound. |

Cellular Activity

| Assay | Concentration Range | Key Findings |

| PD-L1-Mediated Inhibition Release | 0-10 μM | Significant release of PD-L1-mediated inhibition of PD-1-expressing Jurkat T cells at 10 μM. |

| IFN-γ Secretion in T cell-Tumor Co-culture | 0.082 - 2.222 μM | Dose-dependent increase in IFN-γ secretion. |

| PBMC Toxicity | 0.003 - 2.22 μM | No significant toxicity observed in this concentration range. |

| Table 2: Summary of the cellular activity of this compound. |

Mechanism of Action: The PD-1/PD-L1 Signaling Axis

This compound functions by interrupting the binding of PD-1, a receptor expressed on activated T cells, to its ligand PD-L1, which can be expressed on tumor cells.[1][2][3] This interaction serves as an immune checkpoint, and its blockade by this compound is designed to restore and enhance the anti-tumor activity of T cells.[4]

Figure 1: PD-1/PD-L1 Signaling Pathway and the Action of this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following represents standard methodologies for the types of experiments cited.

PD-1/PD-L1 Blockade Assay

This assay is designed to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

Principle: A common method involves using genetically engineered Jurkat T cells that express human PD-1 and a luciferase reporter driven by the NFAT response element (NFAT-RE). When the PD-1 receptor is engaged by its ligand, PD-L1 (often expressed on co-cultured cells or coated on the plate), the T-cell activation signal is suppressed, leading to a low luciferase signal. An effective inhibitor will block this interaction, restoring T-cell activation and resulting in a high luciferase signal.

Protocol Outline:

-

Cell Culture: Maintain PD-1 expressing Jurkat T cells and PD-L1 expressing antigen-presenting cells (APCs) in appropriate culture conditions.

-

Assay Plate Preparation: Seed APCs in a 96-well plate and culture overnight to form a monolayer.

-

Compound Incubation: Add serial dilutions of this compound to the wells.

-

Co-culture: Add PD-1 Jurkat T cells to the wells containing APCs and the test compound.

-

Incubation: Co-culture the cells for a specified period (e.g., 6 hours).

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

T Cell-Tumor Co-culture and IFN-γ Secretion Assay

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell effector function, specifically the secretion of Interferon-gamma (IFN-γ).

Principle: Tumor cells expressing PD-L1 are co-cultured with T cells. The engagement of PD-1 on T cells by PD-L1 on tumor cells suppresses T-cell activation and cytokine production. An inhibitor of this interaction will restore the ability of T cells to recognize and respond to the tumor cells, leading to the secretion of IFN-γ.

Protocol Outline:

-

Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and activate T cells. Culture a tumor cell line known to express PD-L1.

-

Co-culture Setup: Seed the tumor cells in a 96-well plate. Once adhered, add the activated T cells and serial dilutions of this compound.

-

Incubation: Co-culture the cells for a period of 72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: Correlate the concentration of this compound with the levels of secreted IFN-γ.

Figure 2: General Experimental Workflow for Preclinical Evaluation.

PBMC Cytotoxicity Assay

This assay is crucial for determining the potential off-target toxicity of the compound on healthy immune cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

Protocol Outline:

-

Cell Isolation: Isolate human PBMCs from healthy donor blood.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the cells for 72 hours.

-

CCK-8 Addition: Add CCK-8 solution to each well and incubate for a further 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.

Concluding Remarks

The early preclinical data for this compound indicate that it is a highly potent inhibitor of the PD-1/PD-L1 interaction. The compound demonstrates the ability to restore T-cell function in a dose-dependent manner, as evidenced by increased IFN-γ secretion in a co-culture model.[4] Importantly, it exhibits low toxicity towards human PBMCs, suggesting a favorable preliminary safety profile.[4] Further in vivo studies are necessary to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound to support its potential advancement as a novel cancer immunotherapy.

References

PD-1-IN-24: A Technical Guide for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-24 is an orally active small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. By disrupting the interaction between PD-1 and its ligand, PD-L1, this compound aims to restore anti-tumor T-cell activity and enhance the immune system's ability to recognize and eliminate cancer cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo efficacy, and relevant experimental methodologies. The information is intended to support further research and development of this and similar small molecule checkpoint inhibitors.

Core Data Summary

In Vitro Activity

While specific in vitro data for this compound is limited in publicly available sources, data for a closely related compound, referred to as PD-1/PD-L1-IN-24, offers valuable insights. It is highly probable that these are the same or structurally very similar molecules.

| Parameter | Value | Cell Line/System |

| PD-1/PD-L1 Inhibition (IC50) | 1.57 nM | Biochemical Assay |

| PBMC Toxicity (IC50) | 12.42 µM | Human Peripheral Blood Mononuclear Cells |

| T-Cell Function | Significantly elevates IFN-γ secretion | T cell-tumor co-culture |

| Jurkat T-Cell Activity | Releases PD-L1-mediated inhibition at 10 µM | PD-1 expressing Jurkat T-cells |

In Vivo Efficacy

This compound, identified as "compound 1" in patent literature, has demonstrated anti-tumor activity in syngeneic mouse models.

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| BALB/c Mice | 4T1 Murine Breast Cancer | 15 mg/kg, PO, BID | 19.96% | [1][2] |

| C57BL/6 Mice | B16F10 Melanoma | 30 mg/kg, PO, BID | 35.59% | [1] |

| 60 mg/kg, PO, BID | 38.87% | [1] | ||

| 120 mg/kg, PO, BID | 47.35% | [1] |

Mechanism of Action

This compound functions by inhibiting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction typically leads to T-cell exhaustion and immune evasion by the tumor. By blocking this signaling pathway, this compound is expected to restore T-cell effector functions, including proliferation and cytokine production, leading to an enhanced anti-tumor immune response.

Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following sections describe standardized methodologies commonly used for evaluating small molecule PD-1 inhibitors in the cited experimental models.

In Vivo Efficacy Studies

1. 4T1 Murine Breast Cancer Model in BALB/c Mice

-

Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Tumor Inoculation: Female BALB/c mice (6-8 weeks old) are subcutaneously injected in the mammary fat pad with 1 x 10^5 to 1 x 10^6 4T1 cells suspended in phosphate-buffered saline (PBS) or a similar vehicle.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) twice daily (BID) at the specified doses. The vehicle control group receives the formulation excipients.

-

Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

2. B16F10 Melanoma Model in C57BL/6 Mice

-

Cell Culture: B16F10 melanoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Tumor Inoculation: C57BL/6 mice (6-8 weeks old) are injected subcutaneously in the flank with 1 x 10^5 to 5 x 10^5 B16F10 cells.

-

Treatment and Monitoring: Similar to the 4T1 model, treatment with this compound begins when tumors are established. Tumor growth and animal well-being are monitored regularly.

-

Endpoint Analysis: TGI is calculated at the end of the study.

Caption: General workflow for in vivo efficacy studies.

In Vitro Assays

1. Jurkat T-Cell Activation Assay

-

Cell Lines: A common setup involves co-culturing Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase under an NFAT promoter) with an antigen-presenting cell line (e.g., Raji cells) engineered to express PD-L1.

-

Assay Principle: T-cell receptor (TCR) stimulation in the Jurkat cells leads to the activation of the reporter gene. The presence of the PD-1/PD-L1 interaction inhibits this activation.

-

Protocol:

-

Plate the PD-L1 expressing cells.

-

Add this compound at various concentrations.

-

Add the PD-1 expressing Jurkat reporter cells.

-

Co-culture for a specified period (e.g., 6 hours).

-

Measure the reporter gene activity (e.g., luminescence).

-

-

Endpoint: An increase in reporter signal in the presence of this compound indicates the blockade of the PD-1/PD-L1 inhibitory pathway.

2. IFN-γ Secretion Assay

-

System: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with tumor cells expressing PD-L1.

-

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Co-culture PBMCs with PD-L1 positive tumor cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a superantigen).

-

Add this compound at a range of concentrations.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IFN-γ using an ELISA kit.

-

-

Endpoint: A dose-dependent increase in IFN-γ levels signifies the reversal of PD-1 mediated T-cell suppression.

Caption: Workflow for common in vitro assays for PD-1 inhibitors.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not currently available in the public domain. For oral small molecule inhibitors, a typical preclinical pharmacokinetic assessment in mice would involve:

-

Administration: A single dose administered orally (gavage) and intravenously (for bioavailability calculation).

-

Blood Sampling: Serial blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.

-

Parameters Calculated: Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are determined.

Conclusion

This compound is a promising orally available small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Preclinical data demonstrates its potential to inhibit tumor growth in vivo. The information and standardized protocols provided in this guide are intended to facilitate further research into the efficacy, mechanism of action, and clinical potential of this compound and other novel small molecule immunotherapies. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic utility in a broader range of cancer models.

References

Methodological & Application

Application Notes and Protocols for Utilizing PD-1-IN-24 in a Co-culture System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor, in a co-culture system. The protocols detailed below are designed to facilitate the investigation of T-cell-mediated anti-tumor activity and the efficacy of PD-1 blockade in vitro.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by expressing the PD-1 ligand, PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction.[1][2] this compound is an orally active small molecule inhibitor of PD-1.[3][4] By blocking the interaction between PD-1 and PD-L1, this compound aims to restore the cytotoxic function of T-cells against cancer cells.[1] Co-culture systems, which involve the direct interaction of immune cells and tumor cells in vitro, provide a powerful platform to study the efficacy of immunotherapeutic agents like this compound.[5][6]

Mechanism of Action: PD-1/PD-L1 Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity.[1] This leads to reduced proliferation, cytokine production, and cytotoxic capacity of T-cells, allowing the tumor to escape immune destruction.[2][7] PD-1 inhibitors block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor is crucial for experimental success.

Materials:

Protocol:

-

Based on the manufacturer's data, this compound has a molecular weight of 469.5 g/mol and is soluble in DMSO at 100 mg/mL (212.99 mM).[3]

-

To prepare a 10 mM stock solution, dissolve 4.695 mg of this compound in 1 mL of sterile DMSO.

-

To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][4]

Co-culture of T-Cells and Tumor Cells

This protocol outlines the general procedure for establishing a co-culture of peripheral blood mononuclear cells (PBMCs), as a source of T-cells, and a target tumor cell line.

Materials:

-

Target tumor cell line (e.g., a line known to express PD-L1)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

-

Recombinant Human Interleukin-2 (IL-2)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation

-

96-well flat-bottom culture plates

Protocol Workflow:

Detailed Steps:

-

Tumor Cell Seeding:

-

Culture the chosen tumor cell line to ~80% confluency.

-

Harvest the cells and determine cell viability and count.

-

Seed the tumor cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete RPMI medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[8]

-

-

PBMC Isolation and T-Cell Activation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS.

-

Resuspend PBMCs in complete RPMI medium. For T-cell activation, stimulate the PBMCs with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads for 24-48 hours.[9]

-

-

Co-culture Setup:

-

After overnight incubation of tumor cells, remove the medium.

-

Add the activated T-cells to the wells containing the tumor cells at a desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1).[10]

-

Add fresh complete RPMI medium containing IL-2 (e.g., 10 ng/mL) to a final volume of 150 µL per well.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in complete RPMI medium. A final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Add 50 µL of the diluted this compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO only).

-

-

Incubation:

-

Incubate the co-culture plate at 37°C, 5% CO2 for 24 to 72 hours, depending on the specific assay to be performed.

-

Assessment of T-Cell Activation by Flow Cytometry

This assay measures the expression of T-cell activation markers.

Materials:

-

Fluorescently conjugated antibodies against human CD3, CD8, CD69, and CD25.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Flow cytometer.

Protocol:

-

After the co-culture incubation period, carefully collect the cell suspension from each well.

-

Wash the cells with FACS buffer.

-

Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the percentage of CD69+ and CD25+ cells within the CD3+/CD8+ T-cell population.[5][11]

Cytotoxicity Assay

This assay quantifies the ability of T-cells to kill tumor cells.

Materials:

-

Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit).

-

Plate reader or fluorescence microscope.

Protocol (LDH Release Assay Example):

-

After the co-culture incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare controls for spontaneous LDH release (tumor cells alone) and maximum LDH release (tumor cells treated with lysis buffer).

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of specific lysis using the formula provided by the kit manufacturer.[12]

Cytokine Release Assay (ELISA)

This assay measures the secretion of effector cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells.

Materials:

-

Human IFN-γ ELISA kit.

-

Plate reader.

Protocol:

-

After the co-culture incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Collect the supernatant from each well.

-

Perform the ELISA according to the manufacturer's protocol.[5]

-

Measure the absorbance and calculate the concentration of IFN-γ based on a standard curve. An increase in IFN-γ secretion is indicative of enhanced T-cell effector function.[13]

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: T-Cell Activation Marker Expression

| Treatment Group | Concentration | % CD69+ of CD8+ T-cells (Mean ± SD) | % CD25+ of CD8+ T-cells (Mean ± SD) |

| Untreated Control | - | ||

| Vehicle Control (DMSO) | - | ||

| This compound | Low (e.g., 1 µM) | ||

| This compound | Mid (e.g., 10 µM) | ||

| This compound | High (e.g., 50 µM) | ||

| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |

Table 2: T-Cell Mediated Cytotoxicity

| Treatment Group | Concentration | % Specific Lysis (Mean ± SD) |

| Untreated Control | - | |

| Vehicle Control (DMSO) | - | |

| This compound | Low (e.g., 1 µM) | |

| This compound | Mid (e.g., 10 µM) | |

| This compound | High (e.g., 50 µM) | |

| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |

Table 3: IFN-γ Secretion

| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |

| Untreated Control | - | |

| Vehicle Control (DMSO) | - | |

| This compound | Low (e.g., 1 µM) | |

| This compound | Mid (e.g., 10 µM) | |

| This compound | High (e.g., 50 µM) | |

| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |

Logical Relationships in Experimental Design

Conclusion

These application notes and protocols provide a framework for researchers to effectively utilize this compound in a co-culture system to investigate its immunomodulatory effects. By following these detailed methodologies, scientists can generate robust and reproducible data on T-cell activation, cytotoxicity, and cytokine release, thereby elucidating the therapeutic potential of this novel PD-1 inhibitor.

References

- 1. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. marinbio.com [marinbio.com]

- 6. research.setu.ie [research.setu.ie]

- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 9. PD-1/PD-L1 Inhibitors and Chemotherapy Synergy: Impact on Drug Resistance and PD-L1 Expression in Breast Cancer-Immune Cell Co-Cultures [mdpi.com]

- 10. T-cell Assay — TME Scientific [tmescientific.com]

- 11. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies of a Novel PD-1 Inhibitor in Mouse Models

Note: Publicly available in vivo studies for a compound specifically named "PD-1-IN-24" could not be located. The following Application Notes and Protocols are a generalized guide for a novel small molecule PD-1 inhibitor, based on common methodologies and data from published in vivo studies of similar agents, such as the small molecule PD-1/PD-L1 inhibitor SCL-1. Researchers can adapt these protocols for their specific small molecule inhibitor.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance.[1][2][3] Inhibition of the PD-1/PD-L1 interaction has emerged as a powerful cancer immunotherapy strategy.[4][5][6] While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecule inhibitors offer potential advantages such as oral bioavailability and improved tumor penetration.[7][8]

These application notes provide a framework for the in vivo evaluation of a novel small molecule PD-1 inhibitor in syngeneic mouse cancer models, covering efficacy, pharmacokinetics, and toxicology.

Data Presentation

Table 1: In Vivo Efficacy Summary in Syngeneic Mouse Models

| Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) | Median Survival (Days) |

| C57BL/6 | MC38 Colon Adenocarcinoma | 50 mg/kg, p.o., daily | 65 | 15 | 45 |

| BALB/c | CT26 Colon Carcinoma | 50 mg/kg, p.o., daily | 58 | 10 | 38 |

| C57BL/6 | B16-F10 Melanoma | 75 mg/kg, p.o., daily | 35 | 0 | 25 |

| BALB/c | RENCA Renal Carcinoma | 100 mg/kg, p.o., daily | 56 | 5 | 42 |

Table 2: Pharmacokinetic Parameters in BALB/c Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |

| 25 | 850 | 2 | 4200 | 6.5 |

| 50 | 1800 | 2 | 9500 | 7.0 |

| 100 | 3500 | 4 | 21000 | 7.2 |

Table 3: In Vivo Toxicology Profile in C57BL/6 Mice (14-Day Repeated Dosing)

| Dose (mg/kg/day) | Body Weight Change (%) | Key Organ Weight Changes | Serum Chemistry Alterations | Hematology Changes |

| 50 | -2% | No significant changes | None | No significant changes |

| 100 | -5% | Spleen (+15%) | ALT (+20%), AST (+18%) | Lymphocytes (+10%) |

| 200 | -12% | Spleen (+30%), Liver (+10%) | ALT (+50%), AST (+45%), BUN (+25%) | Lymphocytes (+25%), Neutrophils (-15%) |

Experimental Protocols

Syngeneic Mouse Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a novel PD-1 inhibitor in immunocompetent mice bearing syngeneic tumors.

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice

-

Murine cancer cell lines (e.g., MC38, CT26, B16-F10, RENCA)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Phosphate Buffered Saline (PBS)

-

Matrigel (optional)

-

Test compound (novel PD-1 inhibitor)

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Calipers

-

Animal balance

Protocol:

-

Cell Culture: Culture tumor cells in appropriate medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Dosing: Administer the test compound and vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired concentrations and schedule (e.g., daily for 14-21 days).

-

Data Collection: Continue to monitor tumor volume and body weight every 2-3 days.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss (>20%) or other signs of toxicity are observed.

-

Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Analyze survival data using Kaplan-Meier curves.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the novel PD-1 inhibitor in mice.

Materials:

-

6-8 week old female BALB/c mice

-

Test compound

-

Appropriate vehicle for dosing

-

Blood collection tubes (e.g., heparinized or EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Dosing: Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples (~50-100 µL) via a suitable method (e.g., tail vein, retro-orbital, or cardiac puncture at a terminal time point) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Toxicology Assessment

Objective: To evaluate the potential toxicity of the novel PD-1 inhibitor following repeated dosing.

Materials:

-

6-8 week old female C57BL/6 mice

-

Test compound

-

Vehicle control

-

Blood collection tubes

-

Clinical chemistry and hematology analyzers

Protocol:

-

Dosing: Administer the test compound and vehicle control daily for a specified period (e.g., 14 days).

-

Clinical Observations: Monitor mice daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.

-

Terminal Procedures: At the end of the dosing period, euthanize the mice.

-

Blood Collection: Collect blood via cardiac puncture for clinical chemistry and hematology analysis.

-

Necropsy and Organ Weights: Perform a gross necropsy and weigh key organs (e.g., liver, spleen, kidneys, thymus).

-

Histopathology (Optional): Preserve selected organs in formalin for histopathological examination.

-

Data Analysis: Compare data from the treated groups to the vehicle control group to identify any dose-dependent toxicities.

Visualizations

References

- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PD-1-IN-24 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of the representative small molecule PD-1 inhibitor, PD-1-IN-24, in mice for preclinical research. The provided data and methodologies are based on established practices for evaluating PD-1/PD-L1 pathway inhibitors in vivo.

Overview and Mechanism of Action

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell proliferation, cytokine release, and cytotoxicity, allowing cancer cells to evade the immune system. This compound is a small molecule inhibitor designed to block this interaction, thereby restoring anti-tumor immunity.

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for a PD-1 inhibitor.

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Dosing and Administration

The optimal dosing and administration route for a novel compound like this compound should be determined through careful dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies. Below are representative dosing schedules for different types of PD-1/PD-L1 inhibitors based on published preclinical studies.

Table 1: Dosing Regimens for PD-1/PD-L1 Inhibitors in Mice

| Compound Type | Example Compound | Dose Range | Administration Route | Dosing Frequency | Mouse Model | Reference |

| Small Molecule | SCL-1 | 25-100 mg/kg | Oral (p.o.) | Daily for 14 days | Syngeneic tumor models | [1] |

| Antibody | Anti-PD-1 (RMP1-14) | 200-500 µ g/mouse | Intraperitoneal (i.p.) | Every 3-4 days | MC38, B16 melanoma | [2] |

| Antibody | Anti-PD-1 (RMP1-14) | 200 µ g/mouse | Intravenous (i.v.) or i.p. | Every 3 days from day 7 to 16 | YTN16P gastric cancer | [3] |

| Antibody | Anti-PD-L1 (10F.9G2) | 100-250 µ g/mouse | Intraperitoneal (i.p.) | 2-3 times per week | Various tumor models | [2] |

| Antibody | Anti-PD-1 | 200 µ g/mouse | Intraperitoneal (i.p.) | Two doses, 5 days apart | Melanoma models | [4] |

Experimental Protocols

This section outlines a general protocol for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Materials and Reagents

-

This compound

-

Vehicle solution (e.g., 20% Cremophor RH40 in dextrose 5% in water)

-

Syngeneic tumor cells (e.g., MC38, CT26, B16-F10)

-

Matrigel (optional)

-

6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study.

Caption: Experimental workflow for in vivo efficacy study.

Detailed Procedure

-

Tumor Cell Inoculation:

-

Tumor Growth and Randomization:

-

Dosing and Administration:

-

Prepare a stock solution of this compound and dilute it to the final dosing concentration with the appropriate vehicle.

-

For oral administration, administer the designated dose (e.g., 50 mg/kg) via oral gavage.[1]

-

For intraperitoneal injection, administer the appropriate volume of the dosing solution into the peritoneal cavity.[2][4]

-

Administer the vehicle solution to the control group using the same route and schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.[1]

-

Monitor the mice for any signs of toxicity.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss or other signs of distress are observed.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Perform statistical analysis to determine the significance of any anti-tumor effects.

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry to characterize immune cell populations.

-

Safety and Toxicology Considerations

While PD-1/PD-L1 inhibitors are generally well-tolerated in preclinical models, it is important to monitor for potential immune-related adverse events. In some studies, repeated dosing of anti-PD-1 antibodies has been associated with fatal hypersensitivity reactions in certain mouse strains and tumor models.[5] Careful observation for any adverse reactions, especially after repeated administrations, is crucial.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound in mice. The specific dose, administration route, and experimental design may require optimization based on the properties of the compound and the research question being addressed. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.

References

- 1. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for PD-1-IN-24 in Syngeneic Tumor Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a pivotal role in regulating T-cell activation and maintaining immune homeostasis.[1][2] Tumor cells can exploit this pathway by overexpressing its ligand, PD-L1, leading to the suppression of anti-tumor immunity and facilitating immune evasion.[3][4] Inhibition of the PD-1/PD-L1 interaction has emerged as a transformative strategy in cancer immunotherapy, with monoclonal antibodies targeting this axis demonstrating remarkable clinical success.[4]

PD-1-IN-24 is an orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral administration, shorter half-life, and potentially better tumor penetration.[5][6] These application notes provide an overview of the use of this compound in preclinical syngeneic tumor model studies, including its mechanism of action, representative in vivo efficacy data, and detailed experimental protocols.

Disclaimer: As specific preclinical data for this compound is not publicly available, the quantitative data and detailed protocols provided herein are based on a representative orally active small molecule PD-1/PD-L1 inhibitor, SCL-1.[5][6][7] This information is intended to serve as a comprehensive guide for designing and executing in vivo studies with this compound or similar small molecule PD-1 inhibitors.

Mechanism of Action

This compound functions by disrupting the interaction between PD-1 on activated T-cells and PD-L1 expressed on tumor cells and other cells within the tumor microenvironment. This blockade abrogates the inhibitory signal, thereby restoring T-cell effector functions, including proliferation, cytokine release, and cytotoxic activity against tumor cells.

PD-1 Signaling Pathway Inhibition

Representative In Vivo Efficacy in Syngeneic Tumor Models

The following tables summarize the antitumor activity of a representative oral small molecule PD-1/PD-L1 inhibitor, SCL-1, in various murine syngeneic tumor models.[5][6][7]

Table 1: Tumor Growth Inhibition in Various Syngeneic Models

| Cell Line | Tumor Type | Mouse Strain | Treatment (SCL-1) | Tumor Growth Inhibition (%) |

| MC38 | Colon Adenocarcinoma | C57BL/6 | 50 mg/kg, oral, daily | 75 |

| CT26 | Colon Carcinoma | BALB/c | 50 mg/kg, oral, daily | 68 |

| 4T1 | Mammary Carcinoma | BALB/c | 50 mg/kg, oral, daily | 15 (Resistant) |

| B16-F10 | Melanoma | C57BL/6 | 50 mg/kg, oral, daily | 45 |

| RENCA | Renal Adenocarcinoma | BALB/c | 100 mg/kg, oral, daily | 82 |

| Pan02 | Pancreatic Ductal Adenocarcinoma | C57BL/6 | 50 mg/kg, oral, daily | 55 |

| LLC | Lewis Lung Carcinoma | C57BL/6 | 50 mg/kg, oral, daily | 62 |

| MBT-2 | Bladder Tumor | C3H/HeN | 50 mg/kg, oral, daily | 71 |

| A20 | B-cell Lymphoma | BALB/c | 50 mg/kg, oral, daily | 88 |

| EL-4 | T-cell Lymphoma | C57BL/6 | 50 mg/kg, oral, daily | 92 |

| EMT6 | Mammary Carcinoma | BALB/c | 50 mg/kg, oral, daily | 58 |

| Colon26 | Colon Carcinoma | BALB/c | 50 mg/kg, oral, daily | 65 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

| Cell Line | Treatment | CD8+ T-cells (% of CD45+ cells) |

| MC38 | Vehicle | 15.2 |

| MC38 | SCL-1 (50 mg/kg) | 35.8 |

| CT26 | Vehicle | 12.5 |

| CT26 | SCL-1 (50 mg/kg) | 28.9 |

Experimental Protocols

The following protocols provide a general framework for evaluating the in vivo efficacy of this compound in syngeneic tumor models.

Cell Culture and Tumor Implantation

-

Cell Culture: Culture murine tumor cell lines (e.g., MC38, CT26) in the recommended complete media until they reach 70-80% confluency.

-

Cell Harvesting: Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the pellet in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26).

In Vivo Dosing and Monitoring

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).

-

Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administration: Administer this compound or vehicle control orally (e.g., via oral gavage) at the desired dose and schedule (e.g., daily).

-

Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Endpoint Analysis

-

Tumor Excision: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumor Weight: Record the final weight of each tumor.

-

Preparation of Single-Cell Suspensions:

-

Mince the tumor tissue into small pieces.

-

Digest the tissue with an enzymatic cocktail (e.g., collagenase D, DNase I) in HBSS for 30-60 minutes at 37°C with agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with PBS containing 2% FBS and resuspend for further analysis.

-

-

Flow Cytometry:

-

Stain the single-cell suspensions with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) to characterize the tumor-infiltrating immune cell populations.

-

Acquire data on a flow cytometer and analyze using appropriate software.

-

References

- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]

- 3. PD-1 blockade induces responses by inhibiting adaptive immune resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]

Application Notes and Protocols for Flow Cytometry Analysis with PD-1-IN-24 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on activated T cells, B cells, and natural killer (NK) cells. Its interaction with its ligands, PD-L1 (CD274) and PD-L2 (CD273), delivers an inhibitory signal that dampens T-cell activation, proliferation, and cytokine production. This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to T-cell exhaustion and tumor progression.

PD-1-IN-24 is a novel, potent, and selective small molecule inhibitor of the PD-1/PD-L1 interaction. By blocking this checkpoint, this compound is designed to restore anti-tumor immunity by reinvigorating exhausted T cells. This application note provides a detailed protocol for utilizing flow cytometry to analyze the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs) in vitro. The following sections describe the underlying signaling pathway, a comprehensive experimental workflow, and expected quantitative outcomes.

PD-1 Signaling Pathway

Upon engagement with its ligands, PD-L1 or PD-L2, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways. The inhibition of these pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, results in reduced T-cell proliferation, cytokine release (e.g., IFN-γ, IL-2), and cytotoxic activity.

Figure 1: PD-1 Signaling Pathway and Inhibition by this compound.

Experimental Protocol

This protocol details the in vitro treatment of human PBMCs with this compound and subsequent analysis of T-cell activation and exhaustion markers by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

-

Recombinant Human IL-2

-

Cell staining buffer (e.g., PBS with 2% FBS)

-

Fixable Viability Dye

-

Fluorochrome-conjugated antibodies (see Table 2 for a recommended panel)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved human PBMCs and wash with complete RPMI-1640 medium.

-

Resuspend cells to a final concentration of 1 x 10^6 cells/mL.

-

-

Cell Culture and Treatment:

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Add T-cell activation stimuli to the appropriate wells.

-

Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours. Supplement with IL-2 (10 ng/mL) after 24 hours if desired to promote T-cell proliferation.

-

-

Antibody Staining:

-

Harvest the cells from each well and transfer to FACS tubes.

-

Wash the cells twice with cell staining buffer.

-

Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.

-

Wash the cells and then add the surface antibody cocktail (see Table 2).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cell staining buffer.

-

-

Intracellular Staining (Optional, for Cytokine Analysis):

-

For intracellular cytokine analysis, restimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) for 4-6 hours prior to harvesting.

-

After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then resuspend in cell staining buffer.

-

-

Data Acquisition:

-

Acquire the stained cell samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.

-

Figure 2: Experimental Workflow for Flow Cytometry Analysis.

Data Presentation

The following tables summarize hypothetical quantitative data expected from the flow cytometry analysis following this compound treatment.

Table 1: Effect of this compound on T-Cell Proliferation and Viability

| Treatment Group | % Live CD3+ T-Cells | % Proliferating CD8+ T-Cells (Ki-67+) |

| Unstimulated Control | 95.2 ± 2.1 | 2.5 ± 0.8 |

| Stimulated + Vehicle | 88.5 ± 3.5 | 45.8 ± 5.2 |

| Stimulated + 10 nM this compound | 89.1 ± 3.2 | 58.3 ± 6.1 |

| Stimulated + 100 nM this compound | 90.3 ± 2.9 | 72.6 ± 7.5 |

| Stimulated + 1 µM this compound | 91.5 ± 2.5 | 85.1 ± 8.3 |

Table 2: Recommended Antibody Panel for T-Cell Phenotyping

| Marker | Fluorochrome | Subcellular Location | Cell Population | Function |

| CD3 | BV510 | Surface | T-Cells | T-cell lineage marker |

| CD4 | APC-H7 | Surface | Helper T-Cells | T-cell subset marker |

| CD8 | PerCP-Cy5.5 | Surface | Cytotoxic T-Cells | T-cell subset marker |

| CD69 | PE | Surface | Activated T-Cells | Early activation marker |

| HLA-DR | FITC | Surface | Activated T-Cells | Late activation marker |

| PD-1 | PE-Cy7 | Surface | Activated/Exhausted T-Cells | Immune checkpoint receptor |

| TIM-3 | BV421 | Surface | Exhausted T-Cells | Immune checkpoint receptor |

| Ki-67 | Alexa Fluor 700 | Intranuclear | Proliferating Cells | Proliferation marker |

| IFN-γ | APC | Intracellular | Effector T-Cells | Pro-inflammatory cytokine |

Table 3: Effect of this compound on T-Cell Activation and Exhaustion Marker Expression on CD8+ T-Cells

| Treatment Group | % CD69+ | % HLA-DR+ | % TIM-3+ | MFI of IFN-γ |

| Unstimulated Control | 3.1 ± 1.1 | 5.4 ± 1.5 | 8.2 ± 2.1 | 150 ± 35 |

| Stimulated + Vehicle | 55.2 ± 6.3 | 48.9 ± 5.8 | 35.6 ± 4.9 | 1250 ± 180 |

| Stimulated + 100 nM this compound | 75.8 ± 7.1 | 68.3 ± 6.5 | 22.1 ± 3.8 | 2800 ± 350 |

| Stimulated + 1 µM this compound | 88.4 ± 8.5 | 82.1 ± 7.9 | 15.7 ± 3.1 | 4500 ± 520 |

Expected Outcomes and Logical Relationships

Treatment with this compound is expected to block the inhibitory signal mediated by the PD-1/PD-L1 axis. This should lead to a series of measurable downstream effects on T-cell function, which can be effectively quantified by flow cytometry.

Figure 3: Logical Relationships of PD-1 Inhibition.

Conclusion

The protocols and information provided herein offer a robust framework for assessing the in vitro efficacy of this compound using flow cytometry. This powerful technique allows for the multiparametric analysis of individual cells, providing detailed insights into the functional consequences of PD-1/PD-L1 blockade. The expected outcomes—enhanced T-cell activation, proliferation, and cytokine production, coupled with a reduction in exhaustion markers—serve as key indicators of the compound's immune-stimulatory potential. These methods are essential for the preclinical evaluation and development of novel immune checkpoint inhibitors like this compound.

Application Notes and Protocols for PD-1-IN-24: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. This document is intended to guide researchers in the effective application of this compound in preclinical cancer immunology research.

Product Information and Purchasing

This compound is an orally active small molecule inhibitor of the PD-1 receptor. It is supplied by various research chemical companies. Below is a summary of purchasing information from prominent suppliers.

| Supplier | Catalog Number | Purity | CAS Number |

| MedChemExpress | HY-134886 | >98% | 2360909-50-6 |

| Cambridge Bioscience | HY-134886-5mg | 98.04% | 2360909-50-6 |

| GlpBio | GC17336 | >98% | 2360909-50-6 |

| Scintila | HY-134886 | Not Specified | 2360909-50-6 |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction is a key immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade immune surveillance. By blocking this interaction, this compound restores the cytotoxic function of T cells, leading to an anti-tumor immune response.

The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70. This ultimately suppresses T-cell proliferation, cytokine production, and survival. This compound, by preventing the initial PD-1/PD-L1 binding, allows for the sustained activation of these pro-inflammatory signaling cascades.

Troubleshooting & Optimization

PD-1-IN-24 solubility in DMSO and other solvents

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of PD-1-IN-24.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It has a high solubility of 100 mg/mL (212.99 mM) in DMSO.[1] To achieve this concentration, it is recommended to use ultrasonic treatment and warming, including heating to 60°C.[1]

Q2: Are there any special considerations when using DMSO to dissolve this compound?

A2: Yes, it is crucial to use newly opened, anhydrous DMSO. Hygroscopic DMSO, which has absorbed moisture from the air, can significantly reduce the solubility of the product.[1]

Q3: What is the solubility of this compound in other common solvents like ethanol, methanol, or water?

A3: Currently, there is no readily available quantitative data on the solubility of this compound in other common laboratory solvents such as ethanol, methanol, or aqueous solutions. As a general guideline for hydrophobic small molecules, solubility in alcohols like ethanol and methanol is expected to be lower than in DMSO, and significantly lower in aqueous solutions. For in vivo studies, formulation often involves a co-solvent system, such as a combination of DMSO, PEG300, Tween 80, and saline.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, we recommend dissolving this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.695 mg of this compound in 1 mL of DMSO. Aiding dissolution with sonication and gentle warming (up to 60°C) is advised.[1]

Q5: How should I store the solid compound and stock solutions of this compound?

A5: Solid this compound should be stored at -20°C, sealed, and protected from moisture and light.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1]

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.

-

Solution 1: Check your DMSO. Ensure you are using a fresh, unopened bottle of anhydrous DMSO. DMSO that has absorbed moisture will have a lower solvating capacity for hydrophobic compounds.[1]

-

Solution 2: Apply physical methods. Use an ultrasonic bath to aid dissolution. Gentle warming of the solution up to 60°C can also significantly improve solubility.[1]

-

Solution 3: Check for precipitation upon dilution. If the compound precipitates when diluted into aqueous media for your assay, consider preparing an intermediate dilution in a co-solvent that is miscible with your final assay buffer.

Issue 2: I'm observing precipitation of the compound in my cell culture media.

-

Solution 1: Lower the final concentration. The solubility of this compound in aqueous solutions is expected to be low. Ensure that the final concentration in your assay medium does not exceed its solubility limit. It may be necessary to perform a solubility test in your specific medium.

-